Methods of Synthesis
The synthesis of Estradiol Cypionate involves the esterification of Estradiol with cypionic acid. This process typically requires the following steps:
The reaction can be summarized as follows:
Molecular Structure
Estradiol Cypionate has a molecular formula of and a molecular weight of approximately 396.56 g/mol . Its structural representation includes:
Estradiol Cypionate undergoes hydrolysis in vivo to release Estradiol and cypionic acid. This reaction occurs primarily through enzymatic action by esterases present in liver tissues and blood plasma .
This reaction is crucial for its pharmacological activity as it converts the prodrug into its active form.
Estradiol Cypionate functions as a prodrug that enhances the bioavailability of Estradiol by prolonging its release into systemic circulation after intramuscular injection. Once administered, it binds to estrogen receptors (ERα and ERβ) in target tissues such as breast tissue and uterine lining .
Estradiol Cypionate is primarily used in hormone replacement therapy for menopausal women to alleviate symptoms such as hot flashes and osteoporosis prevention. It may also be utilized in certain conditions requiring estrogen supplementation or in transgender hormone therapy.
Estradiol cypionate (EC) emerged as a significant pharmaceutical advancement in estrogen therapy following its initial synthesis and characterization in 1952. Developed as a long-acting alternative to unesterified estradiol, it represented a strategic effort to overcome the rapid metabolism and short half-life of native hormones. The compound was engineered through esterification—appending a cyclopentylpropionate moiety to estradiol’s 17β-hydroxyl group—to enhance lipophilicity and delay systemic release. This innovation aligned with mid-20th century research focused on prolonging the action of steroid hormones through chemical modification. By 1954, EC entered clinical use in the United States under the brand name Depo-Estradiol, marking its transition from laboratory discovery to therapeutic agent. Its development paralleled other estradiol esters (e.g., valerate, benzoate) but distinguished itself through an extended duration of action, becoming one of the most widely used injectable estrogen formulations in North America despite limited adoption in Europe [1] [7] [10].
Table 1: Key Historical Milestones of Estradiol Cypionate
| Year | Event | Significance |
|---|---|---|
| 1952 | Initial synthesis described | Creation of a lipophilic estradiol ester |
| 1954 | Introduction to clinical practice (US) | Marketed as Depo-Estradiol for menopausal therapy |
| 1960s | Adoption in feminizing hormone therapy | Incorporated into protocols for transgender care |
| 1990s | Development of combination contraceptives | Formulated with medroxyprogesterone acetate (Lunelle) |
Estradiol cypionate (chemical name: estradiol 17β-cyclopentanepropionate; molecular formula: C₂₆H₃₆O₃; molecular weight: 396.57 g/mol) belongs to the steroid ester subclass of estrogen derivatives. Its structure comprises a core estradiol backbone (estra-1,3,5(10)-triene-3,17β-diol) modified at the C17 position via ester bond formation with cypionic acid (cyclopentylpropionic acid). This modification significantly increases lipid solubility (logP ≈7.59) compared to unmodified estradiol (logP ≈4.0), directly influencing its pharmacokinetic behavior [8] [10].
The cypionate ester functions as a prodrug, requiring enzymatic hydrolysis by esterases in blood, liver, and tissues to liberate bioactive estradiol. X-ray crystallography reveals a melting point of 151–152°C, with the cyclopentyl ring adopting envelope conformations that optimize steric interactions. Nuclear magnetic resonance (NMR) studies confirm the (8R,9S,13S,14S,17S) stereochemical configuration, consistent with natural estradiol’s stereochemistry. The ester bond’s stability contributes to EC’s extended half-life (8–10 days) compared to shorter-chain esters like estradiol benzoate (half-life: 1–2 days) [1] [8] [10].
Table 2: Structural and Physicochemical Comparison of Estradiol Esters
| Ester | Molecular Formula | Molecular Weight | Lipophilicity (logP) | Melting Point (°C) |
|---|---|---|---|---|
| Estradiol | C₁₈H₂₄O₂ | 272.38 | ~4.0 | 178–180 |
| Benzoate | C₂₅H₂₈O₃ | 376.49 | ~5.8 | 191–196 |
| Valerate | C₂₃H₃₂O₃ | 356.50 | ~6.3 | 145–150 |
| Cypionate | C₂₆H₃₆O₃ | 396.57 | ~7.59 | 151–152 |
| Undecylate | C₂₉H₄₄O₃ | 440.66 | ~8.9 | 104–108 |
Estradiol cypionate remains a pivotal tool in endocrine research due to its predictable pharmacokinetics and bioidentical metabolic pathway. Upon intramuscular injection, it forms an oil-depot that slowly releases the ester into circulation, where esterases hydrolyze it to yield free estradiol. This controlled-release mechanism sustains therapeutic estradiol concentrations for 3–4 weeks post-injection, making it invaluable for studying prolonged estrogen exposure effects [1] [5] [10].
Contemporary investigations focus on three domains:
Table 3: Research Applications of Estradiol Cypionate in Disease Models
| Research Domain | Model System | Key Findings | Mechanistic Insight |
|---|---|---|---|
| Oncology | MCF-7 xenografts | Sustained EC exposure ↑ tumor growth 2.1-fold | ERα-dependent cyclin D1 transcription |
| Cardiovascular Physiology | Ovariectomized rats | EC (0.5 mg/week) ↓ aortic stiffness by 40% | eNOS phosphorylation ↑ cGMP production |
| Neuroprotection | Hippocampal cell culture | EC (10 nM) ↑ dendritic spine density 1.8-fold | GPER-mediated CREB phosphorylation |
| Metabolic Regulation | Murine adipocytes | Chronic EC exposure ↓ leptin expression by 35% | ERβ-dependent suppression of leptin promoter |
Compound Nomenclature
Table 4: Systematic and Common Names for Estradiol Cypionate
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | [(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
| CAS Registry | 313-06-4 |
| Synonyms | Estradiol 17β-cyclopentanepropionate; Depo-Estradiol; Estradep; NSC-3354 |
| Brand Names | Depo-Estradiol (Pfizer); Depofemin |
| Chemical Formula | C₂₆H₃₆O₃ |
| PubChem CID | 9403 |
| DrugBank ID | DB13954 |
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9